1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride
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Overview
Description
1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride is a chemical compound known for its unique structure and reactivity. It is a derivative of pyridinium chloride, where the pyridinium ring is substituted with a 2,4-dinitrophenyl group and a phenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride typically involves the reaction of 2,4-dinitrochlorobenzene with pyridine derivatives. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include secondary amines and bases like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridinium derivatives.
Reduction: Formation of 2,4-diaminophenyl derivatives.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Used in similar applications but differs in structure and reactivity.
4,4’-Bipyridinium derivatives: Known for their electrochemical properties and used in supramolecular chemistry.
Phenylpyridinium derivatives: Share structural similarities but have different functional groups and reactivity.
Uniqueness: 1-(2,4-Dinitrophenyl)-4-phenylpyridinium chloride is unique due to its combination of a dinitrophenyl group and a phenyl group on the pyridinium ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
26863-15-0 |
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Molecular Formula |
C17H12ClN3O4 |
Molecular Weight |
357.7 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-4-phenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C17H12N3O4.ClH/c21-19(22)15-6-7-16(17(12-15)20(23)24)18-10-8-14(9-11-18)13-4-2-1-3-5-13;/h1-12H;1H/q+1;/p-1 |
InChI Key |
RSXRFUAHTDVCQT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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